Pyrrolo[1,2-a]pyrazine-1-methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
pyrrolo[1,2-a]pyrazin-1-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-6-7-8-2-1-4-11(8)5-3-10-7/h1-5H,6,9H2 |
InChI Key |
NVIZLMSWTRPAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C(C2=C1)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrrolo 1,2 a Pyrazine 1 Methanamine Analogs
General Strategies for Pyrrolo[1,2-a]pyrazine (B1600676) Scaffold Construction
The synthesis of the dihydropyrrolo[1,2-a]pyrazinone ring system, a common analog, has been extensively studied. mdpi.com Major strategies for constructing this scaffold can be broadly categorized into fusing a pyrazinone ring to a pre-existing pyrrole (B145914), or vice-versa, and the use of multicomponent reactions. mdpi.com The "pyrrole-first" approach is the most prevalent, involving the intramolecular reaction of functionalized pyrroles. mdpi.com This method allows for the easy introduction of a wide array of functional groups and substitution patterns. mdpi.com
Cyclization Reactions
Cyclization reactions represent a cornerstone in the synthesis of the pyrrolo[1,2-a]pyrazine framework. Various intramolecular cyclization strategies have been developed, often starting from appropriately substituted pyrrole precursors.
One notable method is the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide. mdpi.com The outcome of this reaction is dependent on the specific palladium catalyst used. For instance, using palladium acetate (B1210297) with sodium acetate and tetrabutylammonium (B224687) chloride in DMSO at 120 °C yields the pyrrolo[1,2-a]pyrazine. mdpi.com In contrast, a different palladium catalyst, PdCl2(CH3CN)2, can lead to different products. mdpi.com
Another approach involves the cyclization of N-propargylpyrrole-2-carboxamides . These precursors, often prepared in situ, can be cyclized to form pyrrolopyrazinones using sodium hydride (NaH) in dimethylformamide (DMF) at room temperature. mdpi.com
Domino reactions also provide an efficient route. For example, the reaction of pyrrole-2-carboxamides with vinyl selenones in a basic medium proceeds through a Michael addition followed by an intramolecular substitution to yield the pyrrolopyrazinone scaffold. mdpi.com
Furthermore, acid-mediated cyclization of Ugi adducts has been employed to form dihydropyrazinones, which can then undergo further transformations to build the pyrrolo[1,2-a]pyrazine system. nih.gov A facile synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures has been achieved through acid-catalyzed double cyclodehydration and aromatization of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. nih.gov
Table 1: Examples of Cyclization Reactions for Pyrrolo[1,2-a]pyrazine Synthesis
| Starting Material | Reagents and Conditions | Product Type | Reference |
| N-allyl pyrrole-2-carboxamide | Pd(OAc)₂, NaOAc, Bu₄NCl, DMSO, 120 °C | Pyrrolo[1,2-a]pyrazine | mdpi.com |
| N-propargylpyrrole-2-carboxamides | NaH, DMF, room temperature | Pyrrolopyrazinone | mdpi.com |
| Pyrrole-2-carboxamides and vinyl selenones | Basic medium | Pyrrolopyrazinone | mdpi.com |
| Ugi adducts | Acid-mediated | Dihydropyrazinone | nih.gov |
| 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and o-phenylenediamines | Acid-catalyzed | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | nih.gov |
Ring Annulation Approaches
Ring annulation provides another powerful set of tools for constructing the fused heterocyclic system of pyrrolo[1,2-a]pyrazines. These methods involve the formation of a new ring onto a pre-existing ring.
A notable example is the gold(I)-catalyzed regioselective annulation of substituted dihydropyrazinones. nih.gov This transformation, which follows an initial acid-mediated cyclization of Ugi adducts, allows for the formation of densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones in good to excellent yields. nih.govacs.org The regioselectivity is achieved through the interaction of the soft electrophilic gold-activated alkyne with the soft nucleophilic center at C-5 of the pyrrole ring. acs.org
A domino annulation approach has also been developed for the one-pot, sequential three-component synthesis of 3,4-diacylpyrrolo[1,2-a]pyrazines. rsc.org This process involves the reaction of an α-haloketone, an azide, and an N-substituted pyrrole-2-carboxaldehyde under mild conditions, leading to the formation of multiple C-C and C-N bonds. rsc.org
For related heterocyclic systems, such as pyrrolo[2,1-f] mdpi.comrsc.orgresearchgate.nettriazines, triazine cycle annulation has been achieved by reacting 1-aminopyrrole (B1266607) with formamidine (B1211174) acetate. nih.gov This highlights the potential for similar annulation strategies in the synthesis of pyrrolo[1,2-a]pyrazines.
Cycloaddition Reactions
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a convergent and efficient route to the pyrrolo[1,2-a]pyrazine scaffold. researchgate.net
The 1,3-dipolar cycloaddition of azomethine ylides derived from the pyrrolo[1,2-a]pyrazine system itself has been investigated. nih.govacs.org N-ylides, generated from the quaternization of the non-bridgehead nitrogen of the pyrrolo[1,2-a]pyrazine core, can react with various dipolarophiles to produce more complex fused systems. nih.govacs.org Both intermolecular and intramolecular versions of this cycloaddition have been reported. nih.gov
In the synthesis of related pyrrolo[2,1-f] mdpi.comrsc.orgresearchgate.nettriazine structures, a 1,3-dipolar cycloaddition of 1,2,4-triazin-1-ium ylides with electron-poor dipolarophiles has been shown to be a straightforward method for producing polysubstituted pyrrolotriazines in a single step. acs.org Additionally, the 1,3-cycloaddition of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate (B1228247) has been used to synthesize a series of 2,4-disubstituted pyrrolo[2,1-f] mdpi.comrsc.orgresearchgate.nettriazines. mdpi.com These examples underscore the utility of cycloaddition strategies in constructing pyrrole-fused azine systems.
Direct C-H Arylation Methods
Direct C-H arylation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. While studies specifically on pyrrolo[1,2-a]pyrazine-1-methanamine are limited, research on analogous structures provides valuable insights.
An efficient palladium-catalyzed direct C-H arylation of pyrrolo[1,2-a]quinoxalines with aryl iodides has been developed. rsc.orgbohrium.com This method provides a selective route to a series of 1-arylated and 1,3-diarylated pyrrolo[1,2-a]quinoxalines in good yields. rsc.orgbohrium.com The reaction demonstrates a broad substrate scope and good functional group tolerance. rsc.org
Similarly, palladium-catalyzed direct ortho C-H arylation has been successfully applied to pyrrolo[2,3-d]pyrimidine derivatives, yielding a variety of biphenyl-containing products that are of interest in medicinal chemistry. rsc.org These protocols suggest that direct C-H arylation could be a viable and efficient method for the synthesis and diversification of pyrrolo[1,2-a]pyrazine analogs.
Multicomponent Reaction (MCR) Pathways
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com They offer advantages in terms of atom economy, step economy, and the ability to generate diverse molecular libraries.
The Ugi four-component reaction has been applied to synthesize polysubstituted pyrrole diketopyrazines. mdpi.com In this approach, pyrrole-2-carboxylic acid, a carbonyl compound, an isocyanide, and an amino ester react to form an adduct that spontaneously cyclizes to the desired product. mdpi.com
Another MCR approach involves the reaction of 1,2-diaminoethane and ethyl pyruvate, which are combined at room temperature, followed by the addition of α-bromo ketones in the presence of iron(III) chloride to afford dihydropyrrolopyrazinones. mdpi.com
Three-Component Reactions Utilizing Ethylenediamine (B42938), Acetylenic Esters, and Nitrostyrene Derivatives
A specific and efficient one-pot, three-component reaction for the synthesis of pyrrolo[1,2-a]pyrazines has been reported. ingentaconnect.comjst.go.jp This reaction utilizes ethylenediamine, acetylenic esters (such as dialkylacetylenedicarboxylates), and β-nitrostyrene derivatives. ingentaconnect.com
The reaction is typically carried out in a suitable solvent, and in some cases, can be performed under green conditions using water as the solvent and a recoverable magnetic nanoparticle catalyst. ingentaconnect.com The process involves the initial reaction of ethylenediamine with the acetylenic ester, followed by the addition of the β-nitrostyrene derivative. ingentaconnect.com This methodology provides a straightforward and efficient route to novel derivatives of the pyrrolo[1,2-a]pyrazine scaffold. ingentaconnect.com
Table 2: Three-Component Synthesis of Pyrrolo[1,2-a]pyrazines
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |
| Ethylenediamine | Dialkylacetylenedicarboxylates | β-Nitrostyrene | Fe₃O₄@SiO₂@L-Arginine-SA MNPs, Water, Reflux | Pyrrolo[1,2-a]pyrazine derivative | ingentaconnect.com |
| Ethylenediamine | Acetylenic esters | Nitrostyrene derivatives | One-pot | Pyrrolo[1,2-a]pyrazine derivative | jst.go.jp |
Catalyst-Free Multicomponent Approaches
The synthesis of fused N-heterocycles, including structures related to the pyrrolo[1,2-a]pyrazine core, can be achieved through catalyst-free multicomponent reactions. These methods are advantageous due to their efficiency and atom economy. A notable catalyst-free approach involves the reaction of β-enaminone with propargylamine, which proceeds via a regioselective conjugate substitution followed by cyclization and aromatization to form a novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structure. nih.gov
Another efficient catalyst-free synthetic route has been developed for a 1,2,4-triazole-pyrrolo[1,2-a]pyrazine hybrid system. rsc.org This method involves the sequential exposure of pyrrole-2-carbonitrile-derived substrates to N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and an acyl hydrazide. This process facilitates the consecutive formation of the acylated pyrazine (B50134) and 1,2,4-triazole (B32235) rings, creating multiple C-C and C-N bonds in a single operational sequence. rsc.org Such annulative functionalization approaches allow for the installation of various substituents at specific positions on the core skeleton. rsc.org
Ugi Multicomponent Reactions
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in organic synthesis for creating molecular diversity and has been applied to the synthesis of pyrrolo[1,2-a]pyrazine derivatives. rsc.orgmdpi.comsemanticscholar.org This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative in a single pot. semanticscholar.orgnih.gov
A specific application of this methodology is the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, which can be achieved in two steps starting from Ugi adducts. nih.gov The process begins with the acid-mediated cyclization of the Ugi adducts to form dihydropyrazinones. This is followed by a gold(I)-catalyzed regioselective annulation, which completes the pyrrolo[1,2-a]pyrazine scaffold. nih.gov This tandem post-Ugi cyclization and annulation strategy has proven effective for a variety of substituted dihydropyrazinones, yielding densely functionalized products in good to excellent yields. nih.gov
| Reactants | Intermediate | Final Product | Key Transformations |
| Amine, Carbonyl, Carboxylic Acid, Isocyanide | Ugi Adduct | Dihydropyrazinone | Ugi four-component reaction |
| Dihydropyrazinone | - | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione | Gold(I)-catalyzed regioselective annulation |
Fusing Pyrazinone to Pyrrole Derivatives
A common and effective strategy for constructing the dihydropyrrolo[1,2-a]pyrazinone scaffold is by fusing a pyrazinone ring onto a pre-existing pyrrole core. mdpi.com This approach is a predominant strategy due to the accessibility of functionalized pyrroles and the often straightforward nature of the ring-closing reactions, which allows for the introduction of a wide array of functional groups and substitution patterns. mdpi.com
Synthesis from 1H-Pyrrole-2-carboxamide Intermediates
One of the most utilized methods within this strategy begins with a 1H-pyrrole-2-carboxamide intermediate. mdpi.com This intermediate is designed to bear an electrophilic group on the amide substituent, which can then react in an intramolecular fashion with the nucleophilic nitrogen of the pyrrole ring to form the pyrazinone ring. mdpi.com For example, N-(phenacyl)substituted pyrrole-2-carboxylates can react with methylamine (B109427) in methanol (B129727) at reflux to directly yield pyrrolopyrazinones. mdpi.com
Palladium-Catalyzed Cyclization Processes
Palladium-catalyzed reactions are pivotal in the synthesis of pyrrolo[1,2-a]pyrazines, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. mdpi.comtandfonline.com One such process involves the cyclization of N-allyl pyrrole-2-carboxamide. The choice of catalyst is crucial; using palladium acetate with sodium acetate and tetrabutylammonium chloride in DMSO at 120 °C yields the desired pyrrolo[1,2-a]pyrazine. mdpi.com
Other palladium-catalyzed approaches include intermolecular cycloisomerization strategies. For instance, derivatives of pyrrolo[1,2-a]pyrazine have been synthesized from 2-bromo-5-methoxypyrazine (B117211) and various propargyl amines or ethers using a palladium catalyst. scientific.net Additionally, a direct synthesis of multi-substituted pyrrolo[1,2-a]pyrazines has been developed via a palladium(II)-catalyzed C(sp)–C(sp2) cascade coupling and intramolecular cyclization, starting from phenylboronic acids and readily available 2-carbonyl- or 2-formylpyrroloacetonitriles. thieme-connect.combohrium.com
| Starting Materials | Catalyst/Reagents | Product | Reaction Type |
| N-allyl pyrrole-2-carboxamide | Palladium acetate, sodium acetate, Bu4NCl | Pyrrolo[1,2-a]pyrazine | Intramolecular Cyclization |
| 2-bromo-5-methoxypyrazine, propargyl amines | Palladium catalyst | Pyrrolo[1,2-a]pyrazine derivative | Intermolecular Cycloisomerization |
| Phenylboronic acids, 2-formylpyrroloacetonitriles | Palladium(II) catalyst | Multi-substituted pyrrolo[1,2-a]pyrazine | Cascade Coupling/Intramolecular Cyclization |
Reactions of Biselectrophilic Pyrroles with Hydrazine (B178648)
The reaction of biselectrophilic pyrrole derivatives with hydrazine hydrate (B1144303) presents another route to the pyrrolopyrazinone core. mdpi.com The cyclization of 1-alkynylpyrrole-2-carboxylate with hydrazine hydrate shows remarkable selectivity based on the substituent on the alkyne. Electron-rich aryl or alkyl groups favor the formation of the pyrrolopyrazinone, whereas electron-withdrawing groups like a 4-nitrophenyl group can lead to the formation of a 1,2,4-triazine (B1199460) instead. mdpi.com In some cases, such as with a phenyl substituent, a mixture of both products can be obtained. mdpi.com Another example is the condensation of a triester pyrrole derivative with hydrazine in ethanol, which leads to an N-aminopyrrolopyrazinone. mdpi.com
Synthesis of Specific Pyrrolo[1,2-a]pyrazine Variants
The synthesis of specific, often biologically active, variants of the pyrrolo[1,2-a]pyrazine scaffold is a significant area of research. Methodologies have been developed to create libraries of these compounds with diverse substitution patterns for biological screening. nih.gov
One approach expands the chemical territory of pyrrolo[1,2-a]pyrazines through a regiodivergent electrophilic acylation followed by an aldol (B89426) condensation. nih.gov This allows for the construction of new chemical libraries with distinctive substitutions, which have been screened for biological activity. nih.gov
Furthermore, hybrid structures incorporating the pyrrolo[1,2-a]pyrazine core have been synthesized. For instance, acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines provide access to novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids through a double cyclodehydration and aromatization cascade. nih.gov These modular approaches are highly atom-efficient and proceed under mild conditions, allowing for a wide range of derivatives to be accessed. nih.gov
The utility of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate as a key starting material has also been demonstrated for synthesizing novel analogs of the natural alkaloid peramine. researchgate.net This starting material is itself synthesized by reacting the corresponding N-alkylpyrrole with hydrazine hydrate. researchgate.net
Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives
The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a key feature in a range of bioactive natural products and their synthetic counterparts. researchgate.net These compounds have garnered attention for their potential as therapeutic agents, particularly as kinase inhibitors. nih.gov A variety of synthetic strategies have been developed to construct this privileged heterocyclic system. researchgate.net
One prominent approach involves the fusion of a pyrazinone ring onto a pre-existing pyrrole framework. mdpi.com This can be achieved by starting with a 1H-pyrrole-2-carboxamide that has an electrophilic group on the amide, which then reacts intramolecularly with the pyrrole nitrogen. mdpi.com Another strategy begins with 1,2-disubstituted pyrroles. mdpi.com For instance, a pyrrole with an electrophilic carbonyl group at the 2-position and a nucleophilic amine substituent at the 1-position can undergo intramolecular cyclization. mdpi.com
A stereoselective approach has been developed for the synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, inspired by marine alkaloids, to serve as PIM kinase inhibitors. nih.gov This method allows for the controlled synthesis of specific stereoisomers, which is crucial for optimizing pharmacological activity. nih.gov The table below summarizes a key transformation in this synthetic route.
| Starting Material | Reagents and Conditions | Product | Key Findings |
| N-Boc-L-proline derivative | 1. Coupling with amine 2. Boc deprotection 3. Intramolecular cyclization | Chiral 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | The stereocenter from L-proline directs the stereochemistry of the final product, leading to potent and selective PIM kinase inhibitors. nih.gov |
Arylpyrrolo[1,2-a]pyrazinone Derivatives
The introduction of aryl groups to the pyrrolo[1,2-a]pyrazinone core can significantly influence its biological properties. A novel and efficient synthesis for aryl-substituted pyrrolo[1,2-a]pyrazinone derivatives has been developed, starting from readily available methyl pyrrole-2-carboxylate. osi.lvnih.gov This methodology involves two key steps: N-alkylation followed by a novel cyclization reaction. osi.lv
The general synthetic route commences with the N-alkylation of methyl pyrrole-2-carboxylate with an α-bromoarylethanone in the presence of a base like potassium carbonate in DMF. osi.lv The resulting intermediate, a methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate, is then subjected to cyclization. osi.lv Two distinct cyclization methods have been reported to yield different substitution patterns on the final pyrrolo[1,2-a]pyrazinone ring. osi.lv
One cyclization method involves heating the intermediate with a stream of methylamine in refluxing methanol. osi.lv An alternative cyclization involves reacting a different intermediate, a methyl 1-(1,2-diaryl-2-oxoethyl)pyrrole-2-carboxylate, with phosphoric acid in refluxing ethanol. osi.lv
| Starting Material | Key Reaction Steps | Product |
| Methyl pyrrole-2-carboxylate | 1. N-alkylation with α-bromoarylethanone 2. Cyclization with methylamine | 3-Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone osi.lv |
| Methyl pyrrole-2-carboxylate | 1. N-alkylation with 1-bromo-1,2-diarylethanone 2. Cyclization with phosphoric acid | 3,4-Diaryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone osi.lv |
1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines and Nucleophilic Reactions
The synthesis of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines has been developed, and their reactivity towards nucleophiles has been investigated. researchgate.netresearchgate.net These studies have revealed interesting chemical transformations of the trifluoromethyl group. researchgate.netresearchgate.net
When these compounds are reacted with O- and N-nucleophiles, the trifluoromethyl group is transformed into amide and amidine groups, respectively. researchgate.netresearchgate.net This transformation is accompanied by the aromatization of the pyrrolo[1,2-a]pyrazine system, which occurs through the formal elimination of a hydrogen fluoride (B91410) molecule. researchgate.netresearchgate.net
An unexpected reaction was observed when 1-trifluoromethyl-3,4-dihydropyrrolo[1,2-a]pyrazines were treated with a 10% solution of sodium hydroxide (B78521) in 80% ethanol. Instead of the expected hydrolysis of the trifluoromethyl group, the reaction yielded 1-(difluoromethyl)pyrrolo[1,2-a]pyrazines as the sole products. researchgate.net
| Substrate | Reagents | Product | Key Observation |
| 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | O- or N-nucleophiles | Aromatic 1-amido- or 1-amidinopyrrolo[1,2-a]pyrazine | Transformation of the trifluoromethyl group with concurrent aromatization. researchgate.netresearchgate.net |
| 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | 10% NaOH in 80% EtOH | 1-(Difluoromethyl)pyrrolo[1,2-a]pyrazine | Unexpected formation of a difluoromethyl derivative. researchgate.net |
Tricyclic Analogues (e.g., Epidithiodioxopiperazine Structures)
Tricyclic analogues of epidithiodioxopiperazine (ETP) alkaloids, which incorporate the pyrrolo[1,2-a]pyrazine core, have been synthesized and evaluated for their biological activity. A concise synthetic route has been developed for 1,4-dioxohexahydro-6H-3,8a-epidithiopyrrolo[1,2-a]pyrazines.
The synthesis begins with an endo-stereoselective 1,3-dipolar cycloaddition of an azomethine ylide (generated from a glycine (B1666218) imine of an aryl aldehyde) with methyl methacrylate (B99206) or methacrylonitrile. The resulting pyrrolidine (B122466) ester is then converted into a dioxopiperazine intermediate. The key tricyclic structure is formed by reacting the dioxopiperazine with sodium bis(trimethylsilyl)amide (NaHMDS) and elemental sulfur (S₈). This final step introduces the characteristic epidithio bridge.
| Key Intermediate | Reagents for Tricycle Formation | Product Class |
| Dioxopiperazine derived from pyrrolidine | NaHMDS, S₈ | 1,4-Dioxohexahydro-6H-3,8a-epidithiopyrrolo[1,2-a]pyrazines |
Synthesis of 6-Acetylpyrrolo[1,2-a]pyrazine
The acylation of the pyrrolo[1,2-a]pyrazine ring system has been studied to introduce functional groups onto the heterocyclic core. Specifically, the acetylation of pyrrolo[1,2-a]pyrazines can be achieved through Friedel-Crafts acylation conditions. osi.lv
Research has shown that pyrrolo[1,2-a]pyrazines undergo selective acylation at the α-position of the pyrrole ring (C1-position) when this position is unsubstituted. osi.lv The reaction is typically carried out using acetic anhydride. osi.lv This regioselectivity provides a direct method for the synthesis of 1-acetylpyrrolo[1,2-a]pyrazines. For the synthesis of 6-acetylpyrrolo[1,2-a]pyrazine, a different strategy would be required, likely involving the synthesis of a pyrrole precursor already bearing the acetyl group at the appropriate position before the construction of the pyrazine ring, or through electrophilic substitution if the electronic properties of the ring direct to the C6-position under specific conditions.
A domino strategy involving the reaction of vinyl azides with 2-pyrrolecarbaldehyde has also been reported for the synthesis of the pyrrolo[1,2-a]pyrazine scaffold, which could potentially be adapted for the synthesis of acetylated derivatives. researchgate.net
| Substrate | Acylating Agent | Expected Product (based on known regioselectivity) |
| Pyrrolo[1,2-a]pyrazine | Acetic Anhydride | 1-Acetylpyrrolo[1,2-a]pyrazine osi.lv |
Biological Activity of this compound: An Overview
Following a comprehensive review of scientific literature, it has been determined that there is currently insufficient specific data available to generate a detailed article on the biological activity and pharmacological targets of the chemical compound This compound .
The requested article outline focuses on the antimicrobial spectrum, antineoplastic properties, and kinase inhibition profile of this specific molecule. However, extensive searches did not yield research findings pertaining directly to "this compound."
The available body of scientific research on the pyrrolo[1,2-a]pyrazine scaffold investigates a variety of its derivatives, which show a broad range of biological activities. For instance, compounds such as pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro and its substituted analogs have been studied for their antibacterial, antifungal, antiviral, and antitumor properties. nih.govresearchgate.netresearchgate.net Research has also been conducted on the kinase inhibitory potential of the broader pyrrolopyrazine class of compounds. researchgate.net
Despite the bioactivity associated with the general pyrrolo[1,2-a]pyrazine structure, the specific addition of a methanamine group at the 1-position creates a distinct chemical entity. The biological profile of this specific derivative has not been detailed in the accessible scientific literature according to the conducted searches. Therefore, providing a scientifically accurate and thorough article that adheres to the strict outline provided is not possible at this time.
Biological Activity Profiling and Pharmacological Targets
Antineoplastic and Antitumor Properties
Bromodomain and Extra-Terminal (BET) Bromodomain Inhibition
Derivatives of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold have emerged as noteworthy inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic regulators. The identification of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment as a binder to BET bromodomains has led to the development of highly potent inhibitors. nih.gov For instance, by incorporating this fragment into the structure of an existing BET inhibitor, researchers have generated compounds with significantly improved potency and selectivity. nih.gov
One such derivative, compound 38 from a referenced study, demonstrated excellent selectivity for the BET bromodomain family over other bromodomains. nih.gov It exhibited an approximately 1500-fold selectivity for BRD4(1) over EP300, a substantial improvement compared to the parent compound ABBV-075, which showed a 63-fold selectivity. nih.gov This enhanced selectivity is crucial for minimizing off-target effects. Molecular dynamics simulations on related pyrrolopyridone analogues have provided insights into the selectivity mechanism, suggesting that interactions with specific amino acid residues in the BD2 domain of BRD4 are key. nih.gov These studies indicate that modifications at specific regions of the pyrrolo-based core can be optimized to enhance selective inhibition of different bromodomains. nih.gov
| Compound | Selectivity for BRD4(1) over EP300 |
|---|---|
| ABBV-075 | 63-fold |
| Compound 38 (pyrrolo[1,2-a]pyrazin-1(2H)-one derivative) | ~1500-fold |
Antiproliferative Effects on Cancer Cell Lines
The antiproliferative activity of various heterocyclic compounds containing the pyrrolo[1,2-a]pyrazine and related scaffolds has been a subject of extensive research. For example, a series of 6-aminocarbonyl pyrrolo[2,1-f] nih.govnih.govscispace.comtriazine derivatives were synthesized and evaluated for their ability to inhibit the growth of human cancer cells. nih.gov Compounds 14a , 14p , and 14q from this series showed potent antiproliferative activity against five different human cancer cell lines. nih.gov
In a separate study, new pyrrolo[1,2-b]pyridazine (B13699388) derivatives were tested for their cytotoxic effects on several human adenocarcinoma cell lines, including colon (LoVo), ovary (SK-OV-3), and breast (MCF-7). mdpi.com Several of these compounds demonstrated dose- and time-dependent cytotoxic activity, with some showing the highest antitumor effects against colon cancer cells. mdpi.com Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives have exhibited antitumor activity, with some compounds showing selective effects on the colon cancer HT-29 cell line. mdpi.com For instance, two compounds from a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives and their Schiff bases displayed significant antitumor efficacy against HCT-116 and PC-3 cells. ekb.eg
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6a | HeLa | 6.55 ± 0.31 |
| Compound 6g | HT-29 | 7.61 ± 0.31 |
| Compound 8g | HT-29 | 4.01 |
Anti-inflammatory and Antioxidant Activities
Pyrrolo[1,2-a]pyrazine derivatives have been investigated for their anti-inflammatory and antioxidant properties. A study on newly synthesized pyrrolo[1,2-a]pyrazines revealed that they exhibit moderate in vitro anti-inflammatory effects, with inhibitions of 43-59% against Interleukin-6 (IL-6) at a concentration of 50 µM. The pyrrole (B145914) heterocycle is a component of several nonsteroidal anti-inflammatory drugs (NSAIDs), and novel pyrrolic compounds have been shown to possess analgesic action against chemical stimuli in experimental models. pensoft.net
In the realm of antioxidant activity, a derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), extracted from Streptomyces sp. VITMK1, demonstrated potent free radical scavenging capabilities. researchgate.net This compound exhibited strong scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (72.48 ± 0.32% at 500 µg/mL) and nitric oxide (NO) radicals (73.03 ± 1.02% at 500 µg/mL). scispace.comresearchgate.net Another study on a marine natural product, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, isolated from Bacillus sp., also reported significant antioxidant properties, with IC50 values of 15.025 µg/mL for DPPH radical scavenging activity. researchgate.net The antioxidant potential of these compounds is often evaluated using various assays, including reducing power assays, DPPH, and nitric oxide radical scavenging assays. scispace.comresearchgate.net
| Assay | Activity at 500 µg/mL |
|---|---|
| DPPH Radical Scavenging | 72.48 ± 0.32% |
| Nitric Oxide Radical Scavenging | 73.03 ± 1.02% |
Neurological and CNS-Related Activities
The pyrrolo[1,2-a]pyrazine scaffold has been explored for its potential in treating central nervous system (CNS) disorders, including epilepsy and anxiety.
Derivatives of perhydropyrrolo[1,2-a]pyrazine have been identified as a novel class of anticonvulsants with broad activity in preclinical animal models of epilepsy. nih.gov These compounds have been evaluated in standard screening models such as the maximal electroshock seizure (MES) test, which identifies compounds that prevent seizure spread, and the subcutaneous Metrazole (scMET) test, which recognizes agents that raise the seizure threshold. nih.gov The efficacy of many of these derivatives was notably higher in the 6 Hz model of pharmacoresistant partial seizures. nih.gov For instance, the most active compounds, (4R,8aR)-3a and (4S,8aS)-6, displayed median effective doses (ED50) of 47.90 mg/kg and 126.19 mg/kg, respectively, in the 6 Hz test. nih.gov
The anxiolytic potential of pyrrolo[1,2-a]pyrazine derivatives has been assessed using behavioral models like the elevated plus-maze. This test is a widely used assay for rodents to evaluate the anti-anxiety effects of pharmacological agents. nih.govnih.gov An increase in the time spent in or the number of entries into the open arms of the maze is indicative of an anxiolytic-like effect. nih.gov While specific data on Pyrrolo[1,2-a]pyrazine-1-methanamine is not detailed, the general class of pyrazolo-triazines, which share structural similarities, has been associated with anxiolytic effects, often linked to their affinity for GABA-A receptors. scielo.br
Enzyme and Receptor Modulation
Derivatives of pyrrolo[1,2-a]pyrazine have been shown to modulate the activity of various enzymes and receptors, highlighting their potential as targeted therapeutic agents.
Phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives have been identified as potent and selective non-competitive antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). asianpubs.orgresearchgate.net This receptor is a therapeutic target for several neurological and psychiatric disorders. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted to understand the structural features required for this antagonist activity. asianpubs.org
Furthermore, the pyrazine (B50134) core is present in numerous small molecule kinase inhibitors. nih.gov For example, Upadacitinib, which contains an imidazo[1,2-a]pyrrolo[2,3-e]pyrazine fused system, is a potent and selective inhibitor of Janus kinase 1 (JAK1). nih.gov It has an IC50 of 47 nM for JAK1 and exhibits significant selectivity over other JAK isoforms. nih.gov Other pyrrolo[2,3-b]pyrazine derivatives have been developed as dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and JAK3. nih.gov Darovasertib, a pyrazine-2-carboxamide derivative, is a potent inhibitor of Protein Kinase C (PKC) isoforms. nih.gov
| Compound | Target Kinase | IC50 |
|---|---|---|
| Upadacitinib | JAK1 | 47 nM |
| Darovasertib | PKCα | 1.9 nM |
| Compound 34 (pyrazolo[1,5-a]pyrazine derivative) | JAK1 | 3 nM |
| Compound 34 (pyrazolo[1,5-a]pyrazine derivative) | JAK2 | 8.5 nM |
| Compound 34 (pyrazolo[1,5-a]pyrazine derivative) | TYK2 | 7.7 nM |
Aldose Reductase Inhibition
Derivatives of the tetrahydropyrrolo[1,2-a]pyrazine scaffold have been identified as potent aldose reductase inhibitors (ARIs). researchgate.net Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. frontiersin.orgrsc.org The inhibition of this enzyme can prevent the accumulation of sorbitol in tissues, a key factor in the development of diabetic neuropathy, nephropathy, and retinopathy. frontiersin.org
A noteworthy example from a series of spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives is AS-3201. researchgate.net This compound demonstrated significant inhibitory activity against porcine lens aldose reductase in vitro and was effective in reducing sorbitol accumulation in the sciatic nerve of streptozotocin-induced diabetic rats in vivo. researchgate.net The (-)-enantiomer of a related compound, 23t (SX-3030), was found to be substantially more potent than its (+)-enantiomer, highlighting the stereospecificity of the interaction with the enzyme. researchgate.net Specifically, the (-)-enantiomer, designated AS-3201, exhibited an IC50 value of 1.5 x 10-8 M. researchgate.net
In a different study, newly synthesized pyrrolopyrazinones, which share a structural similarity to the potent aldose reductase inhibitor Ranirestat, were evaluated for their biological efficacy. frontiersin.org These compounds were found to be moderately effective at inhibiting aldose reductase, further underscoring the potential of the pyrrolo[1,2-a]pyrazine core in the design of novel ARIs. frontiersin.org
Table 1: Aldose Reductase Inhibitory Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Target Enzyme | In Vitro Activity (IC50) | In Vivo Activity (ED50) | Source |
|---|---|---|---|---|
| AS-3201 | Porcine Lens Aldose Reductase | 1.5 x 10-8 M | 0.18 mg/kg/day (5 days, rats) | researchgate.net |
| Pyrrolopyrazinones (general) | Aldose Reductase | Moderately effective | Not reported | frontiersin.org |
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
The melanin-concentrating hormone (MCH) system is a key regulator of energy balance and appetite. researchgate.netnih.gov Consequently, antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1) are of interest for their potential in managing obesity. researchgate.netresearchgate.net Research has indicated that compounds incorporating the pyrrolopyrazine scaffold can act as MCH-R1 antagonists. mdpi.com The antagonism of MCH-R1 has been shown to mediate the regulation of appetite, suggesting a potential role for these compounds as appetite suppressants. researchgate.netresearchgate.net While the direct activity of this compound is not specified, the broader class of pyrrolopyrazines has been identified in this therapeutic context. mdpi.com
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiretroviral therapy. brieflands.com A series of 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivatives have been identified as novel and potent inhibitors of HIV-1 integrase. brieflands.com These compounds were found to inhibit the strand transfer process of the enzyme and demonstrated antiviral activity in cell culture. brieflands.com
One of the lead compounds from this series, compound 12, was active against the replication of HIV-1 in cell culture with a CIC95 (95% cell inhibitory concentration) of 0.31 microM. brieflands.com Further structure-activity relationship (SAR) exploration led to the development of pseudosymmetrical tricyclic pyrrolopyrazine inhibitors (compounds 23 and 24) which showed even greater improvement in antiviral activity. brieflands.com
Separately, a highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor, STP0404, has been reported. While this compound has a related but different core structure, it highlights the potential of nitrogen-containing heterocyclic systems in targeting HIV-1 integrase. STP0404 binds to the host LEDGF/p75 protein binding pocket of the integrase dimer, inducing aberrant oligomerization and blocking the interaction between the integrase and viral RNA.
Table 2: HIV-1 Integrase Inhibitory Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Mechanism of Action | In Vitro Activity (CIC95) | Source |
|---|---|---|---|
| Compound 12 (8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivative) | Inhibition of strand transfer | 0.31 microM | brieflands.com |
| Compounds 23 and 24 (pseudosymmetrical tricyclic pyrrolopyrazine inhibitors) | Inhibition of strand transfer | Improved antiviral activity over compound 12 | brieflands.com |
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism
Metabotropic glutamate receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability in the central nervous system. The mGluR1 subtype, in particular, has been a target for the development of treatments for various neurological and psychiatric disorders. A new class of potent and noncompetitive mGluR1 antagonists has been developed based on the pyrrolo[1,2-a]pyrazinone scaffold. This development was achieved through the cyclization of the C-2 position on the pyrrole N-1 nitrogen of known pyrrole derivatives. The resulting compounds demonstrated significant antagonistic activity at the mGluR1 receptor. Antagonism of mGluR1 has been shown to impair cocaine-induced conditioned place preference, potentially through the inhibition of protein synthesis.
Indoleamine-2,3-dioxygenase 1 (IDO-1) Inhibition
Indoleamine-2,3-dioxygenase 1 (IDO-1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a significant role in immune regulation. Its expression in the tumor microenvironment can lead to immune suppression, making it an important target in cancer immunotherapy. Pyrrolopyrazine derivatives have been described as inhibitors of IDO-1, suggesting their potential as immunomodulatory agents. mdpi.com The inhibition of IDO-1 can help to restore T-cell function and enhance anti-tumor immunity. While specific inhibitory concentrations for pyrrolo[1,2-a]pyrazine derivatives were not detailed in the provided context, their identification as IDO-1 inhibitors points to a promising area of investigation. mdpi.com
Helicobacter pylori VirB11 ATPase Inhibition
Helicobacter pylori is a bacterium implicated in the development of gastric ulcers and stomach cancer. Its virulence is mediated by a type IV secretion system (T4SS), which requires the activity of the VirB11 ATPase HP0525 for energy. Inhibition of this enzyme is a potential strategy to reduce the pathogenicity of H. pylori. Researchers have designed and synthesized novel 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives as inhibitors of HP0525. It is important to note that these are imidazo[1,2-a]pyrazines, a closely related but distinct heterocyclic system to pyrrolo[1,2-a]pyrazines. One lead compound from this series, compound 14, was identified as a competitive inhibitor of ATP with an IC50 of 7 μM.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is essential for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in acidic environments. Inhibition of urease is a therapeutic strategy for treating infections caused by these pathogens. A thorough review of the available literature did not yield specific studies on the urease inhibitory activity of compounds with the this compound core structure. While other nitrogen-containing heterocyclic compounds have been investigated as urease inhibitors, there is no direct evidence to report for this specific scaffold at this time. researchgate.net
HMGR (Hydroxymethylglutaryl-CoA Reductase) Inhibition in Fungi
Research into the antifungal properties of the pyrrolo[1,2-a]pyrazine class of compounds has suggested a potential mechanism of action involving the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. This enzyme is a critical component in the mevalonate (B85504) pathway, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.
A recent study investigating a series of synthesized pyrrolo[1,2-a]pyrazine derivatives demonstrated potent antifungal activity against six different Candida species, including multidrug-resistant strains. nih.gov Through molecular docking analysis, it was suggested that the observed inhibition of fungal growth was likely mediated by the interaction of these compounds with the catalytic site of HMGR in Candida species. nih.gov However, this study did not include this compound in its tested compounds, and as such, there is no direct experimental evidence to confirm its activity as an HMGR inhibitor in fungi. The research was conducted on the broader structural class, and further investigation would be required to ascertain the specific effects of the methanamine derivative.
Antiplasmodial Activity
There is no specific data in the reviewed scientific literature regarding the antiplasmodial activity of this compound against Plasmodium species, the causative agents of malaria. Studies on related heterocyclic structures, such as 1,2,4-triazolo[4,3-a]pyrazines, have shown some antiplasmodial activity against P. falciparum. beilstein-journals.org However, these compounds are structurally distinct from this compound, and their biological activities cannot be directly extrapolated. Research on the antiplasmodial potential of the specific pyrrolo[1,2-a]pyrazine scaffold, particularly the -1-methanamine derivative, remains an uninvestigated area.
Structure Activity Relationship Sar Studies and Ligand Design Principles
Methodologies for Elucidating SAR within Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives
In silico modeling is a cornerstone of SAR elucidation. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. asianpubs.org These models correlate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of compounds with their biological activities. asianpubs.org For a dataset of 84 phenylethynylpyrrolo[1,2-a]pyrazine mGluR5 antagonists, both CoMFA and CoMSIA models proved to be reliable with proper predictive capacity, providing contour maps that guide the design of new, more potent antagonists. asianpubs.org
Another key methodology is the synthesis and biological screening of a chemical library with diverse and distinct substitution patterns. nih.gov This can be achieved through techniques like regiodivergent electrophilic acylation followed by aldol (B89426) condensation, which allows for the creation of a wide range of derivatives. nih.gov The subsequent screening of these compounds against biological targets, such as cancer cell lines, reveals critical SAR insights. nih.gov Furthermore, structural biology techniques, such as obtaining X-ray crystal structures of inhibitors bound to their target enzymes, provide invaluable data for understanding binding modes and guiding optimization efforts. researchgate.net
SAR in Kinase Inhibitors and Selectivity Profiling
The pyrrolopyrazine scaffold and its isosteres are integral to many kinase inhibitors. nih.govnih.gov SAR studies in this area focus on achieving high potency and, crucially, selectivity for the target kinase over a panel of other kinases to minimize off-target effects. researchgate.netnih.gov
For Janus kinase (JAK) inhibitors based on a 6H-pyrrolo[2,3-e] doi.orgasianpubs.orgnih.govtriazolo[4,3-a]pyrazine core, initial efforts focused on developing orally bioavailable analogs of 1-cyclohexyl-6H-pyrrolo[2,3-e] doi.orgasianpubs.orgnih.govtriazolo[4,3-a]pyrazine with improved selectivity for Jak1 over Jak2. nih.gov
In the development of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, SAR studies revealed that optimization of the solvent-accessible 8-position led to significant improvements in both oral bioavailability and selectivity against off-target kinases. researchgate.net The introduction of acetic acid amides onto a pyrazole (B372694) substituent was also explored to influence Aurora A/B selectivity. researchgate.net
Derivatives of pyrrolo[2,1-f] doi.orgasianpubs.orgnih.govtriazine have been investigated as inhibitors of c-Met and VEGFR-2. nih.gov Docking studies showed that these compounds occupied the same binding sites as established inhibitors. nih.gov Kinome profiling of potent compounds demonstrated good selectivity over a panel of other kinases, including HER-1, HER-2, and CDK2. nih.gov
| Scaffold | Target Kinase(s) | Key SAR Findings |
| 6H-pyrrolo[2,3-e] doi.orgasianpubs.orgnih.govtriazolo[4,3-a]pyrazine | JAK1 | Optimization of analogs of a 1-cyclohexyl derivative sought to improve oral bioavailability and selectivity over JAK2. nih.gov |
| Imidazo[1,2-a]pyrazine (B1224502) | Aurora Kinases | Modification at the solvent-accessible 8-position improved oral bioavailability and off-target kinase selectivity. researchgate.net |
| Pyrrolo[2,1-f] doi.orgasianpubs.orgnih.govtriazine | c-Met, VEGFR-2 | Compounds showed micromolar activities and good selectivity over other kinases like HER-1, HER-2, and CDK2. nih.gov |
SAR of Anticonvulsant Pyrrolo[1,2-a]pyrazine Derivatives, including Positional and Stereochemical Effects
SAR studies on perhydropyrrolo[1,2-a]pyrazine derivatives have identified a novel class of anticonvulsant agents. nih.gov These investigations have pinpointed several structural and stereochemical features that are critical for high anticonvulsant potency and low neurotoxicity. doi.orgnih.gov
A preliminary SAR study identified several patterns necessary for high activity:
Stereochemistry : The (S,S) absolute configuration at the stereogenic centers is crucial for activity. nih.gov Studies on related pyrido[1,2-a]pyrazines also highlighted the importance of stereochemistry, prompting the synthesis of both (R,R) and (S,S) enantiomers for new derivatives. nih.gov
Core Structure : The presence of an annulated pyrrolidine (B122466) ring and an imide moiety are essential components of the pharmacophore. nih.gov
Aromatic Moiety : An aromatic moiety, specifically a phenyl ring, in the α-position relative to the imide moiety is essential for activity. doi.org
Substitution Pattern : The substitution pattern on the phenyl ring significantly impacts efficacy. While there are slight differences in activity between meta- and para-substituted compounds, the efficiency of derivatives with ortho-substituents is markedly diminished. doi.org A "fluorine scan," involving the incorporation of fluorine-containing substituents on the phenyl ring, has been shown to be beneficial for anticonvulsant potency. doi.org
| Feature | Requirement for High Anticonvulsant Activity |
| Stereochemistry | (S,S) absolute configuration is preferred. nih.gov |
| Core Structure | Requires an annulated pyrrolidine ring and an imide moiety. nih.gov |
| Aromatic Group | A phenyl ring at the C-4 position is essential. doi.orgnih.gov |
| Phenyl Substitution | Meta- and para- positions are tolerated; ortho- substitution markedly diminishes activity. doi.org |
SAR of Imidazo[1,2-a]pyrazine Compounds as ATPase Inhibitors
The related imidazo[1,2-a]pyrazine scaffold has been identified as a source of potent inhibitors for bacterial ATPases, such as the VirB11 ATPase HP0525 from Helicobacter pylori, a key component of the type IV secretion system. ucl.ac.uknih.gov Virtual high-throughput screening identified these compounds as potential ATP mimics. ucl.ac.ukresearchgate.net
Synthetic routes have been developed to deliver both 2- and 3-aryl substituted regioisomers, allowing for a thorough exploration of SAR. ucl.ac.uknih.gov In vitro screening identified lead compounds that act as competitive inhibitors of ATP. ucl.ac.uk Based on in silico modeling of how these lead compounds interact with the ATP binding site, a second generation of compounds was designed and synthesized to improve potency and selectivity. ucl.ac.uknih.gov
A series of novel 6-substituted imidazo[1,2-a]pyrazines were also synthesized and assessed for their inhibitory activity against the gastric H+/K+-ATPase. researchgate.net Exploration of the substitution pattern around the core identified several potent inhibitors of this proton pump. researchgate.net
Influence of Substituents on Biological Activity (e.g., Aromatic Substituents, Alkyl/Aryl Groups)
The nature and position of substituents on the pyrrolo[1,2-a]pyrazine ring system profoundly influence biological activity.
For anticancer activity against human lymphoma U937 cells, the substitution pattern on an aromatic ring attached to the core is critical. nih.gov
A methoxy group at the ortho-position of the aromatic ring conferred strong inhibitory activity. nih.gov
A 2,4-dimethoxyphenyl group resulted in even more potent inhibition of cell survival. nih.gov
In contrast, compounds bearing a halogen (e.g., F, Cl, Br) at the ortho-position were not active. nih.gov
The orientation of substituents is also important; a 2,5-dimethoxyphenyl moiety did not show effective inhibition, unlike its 2,4-disubstituted counterpart. nih.gov
For phenylethynylpyrrolo[1,2-a]pyrazine mGluR5 antagonists, 3D-QSAR studies provided detailed insights: asianpubs.org
Aromatic (Ar) Substituents : Electropositive groups on the Ar substituent are beneficial for enhancing activity. asianpubs.org
R Substituents : An R substituent with a hydrogen bond acceptor leads to high activity, and those with hydrophilic groups can also improve biological activity. asianpubs.org
Steric Hindrance : Bulky R and Ar substituents are not favored, suggesting a sterically constrained binding pocket. asianpubs.org
As noted previously for anticonvulsant derivatives, ortho-substituents on the C-4 phenyl ring dramatically reduce activity compared to meta- or para-substitution. doi.org
Optimization Strategies Guided by Structural Data
Structural data, whether from X-ray crystallography or robust in silico models, is fundamental to optimizing lead compounds based on the pyrrolo[1,2-a]pyrazine scaffold.
One primary strategy is the iterative design of next-generation compounds. For VirB11 ATPase inhibitors, the initial lead compound's interactions within the ATP binding site were modeled in silico. ucl.ac.uk This model guided the design and synthesis of a second generation of compounds aimed at enhancing these interactions for improved potency. ucl.ac.uk
Another advanced strategy is the development of bivalent inhibitors. nih.gov This approach was used to improve selectivity for the VirB11 ATPase HP0525. nih.gov The design incorporates two distinct moieties:
The imidazo[1,2-a]pyrazine core, which targets the ATP binding site of the enzyme. ucl.ac.uknih.gov
A rationally designed peptide sequence , which targets the subunit-subunit interface of the hexameric protein, aiming to disrupt its formation. nih.gov
These two parts are connected, often via a PEG linker, to create a bivalent compound that interacts with two sites on the target protein simultaneously, potentially leading to higher affinity and selectivity compared to the small molecule alone. nih.gov For kinase inhibitors, optimization efforts focus on modifying specific positions, such as the 8-position in imidazo[1,2-a]pyrazine Aurora kinase inhibitors, to improve properties like oral bioavailability and to reduce off-target activity. researchgate.net
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Applications
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.
Prediction of Ligand-Protein Interactions and Binding Modes
Molecular docking studies have been successfully employed to understand the interactions of pyrrolo[1,2-a]pyrazine (B1600676) derivatives with a variety of protein targets, revealing key binding modes and the specific amino acid residues involved in the interactions.
PIM1 Kinase: The PIM1 kinase is a serine/threonine kinase that is a key regulator of cell proliferation and survival, making it an attractive target for cancer therapy. A novel series of pyrrolo[1,2-a]pyrazinones were identified as inhibitors of PIM isoforms. researchgate.net The binding mode of these compounds was elucidated through the determination of the crystal structure of a representative compound complexed with the PIM1 kinase domain. researchgate.net This structural information, combined with molecular docking simulations, has guided the rational design of more potent and selective PIM1 inhibitors. researchgate.netnih.gov Docking studies of other pyrazine-containing scaffolds have shown that interactions with key residues such as Glu121, Lys67, Glu171, and Asp128 are crucial for PIM-1 kinase inhibition. nih.gov
GPR116 Receptor: Information regarding the specific molecular docking of pyrrolo[1,2-a]pyrazine-1-methanamine with the GPR116 receptor is not extensively available in the reviewed literature. However, the general applicability of molecular docking suggests it would be a valuable tool to predict and analyze potential interactions with this G protein-coupled receptor.
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. While specific docking studies of this compound with COX-2 are not detailed, related pyrazole (B372694) and pyrazolo[1,2-a]pyridazine derivatives have been docked into the active site of the COX-2 enzyme (PDB ID: 3LN1) to understand their binding modes. nih.govresearchgate.net These studies often reveal that the ligand binds within the hydrophobic channel of the enzyme, with specific interactions with key residues like Arg120, Tyr355, and Ser530. biomedpharmajournal.org For pyrrolopyrimidine derivatives, docking simulations have been used to examine their binding affinity against the COX-2 enzyme target. dergipark.org.tr
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria. While direct docking studies with this compound were not found, docking studies of phenylurea-pyridinium hybrids confirmed their complete fitting into the urease active site. nih.gov This suggests that the pyrrolo[1,2-a]pyrazine scaffold could also be investigated as a potential urease inhibitor.
SDR protein FOXG_00472: A derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, was docked with a modeled short-chain dehydrogenase/reductase (SDR) protein, FOXG_00472, from Fusarium oxysporum. The docking results showed a good docking score of -6.593 kcal/mol and a glide energy of -29.139 kcal/mol, indicating a stable interaction at the active site of the protein. nih.govresearchgate.net
CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. While no direct docking studies of this compound with CDK2 were identified, a study on fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines explored their potential as CDK2 inhibitors through molecular docking. researchgate.net This suggests that the broader pyrrole-fused heterocyclic scaffolds are of interest for targeting CDK2.
Binding Affinity Predictions and Scoring Functions
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy. These values are calculated using various scoring functions that approximate the free energy of binding.
In the docking study of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro with the SDR protein FOXG_00472, the predicted binding free energy (ΔG bind) was -28.53 kcal/mol, indicating a strong and favorable interaction. nih.gov For a pyrazine-pyridone derivative targeting a bacterial enzyme (PDB: 4DUH), the binding affinity was reported with a docking score (S) of -7.4519 kcal/mol. researchgate.netresearchgate.net These values help in ranking potential inhibitors and prioritizing them for further experimental testing. The choice of scoring function can significantly impact the accuracy of these predictions, and different functions may be more suitable for different protein-ligand systems.
| Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | SDR protein FOXG_00472 | -6.593 | -28.53 |
| Pyrazine-pyridone derivative | Bacterial Target (PDB: 4DUH) | -7.4519 | Not Reported |
Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interactions of a ligand-protein complex over time. This technique allows for the assessment of the stability of the docked pose and a more dynamic understanding of the binding interactions.
A study on a pyrrolo[1,2-a]quinazoline derivative, identified through virtual screening as a potential inhibitor of DNA gyrase B, employed molecular dynamics simulations to analyze the stability of the ligand-protein complex. researchgate.net The simulations provided insights into the conformational stability of the derivative within the enzyme's active site, reinforcing the docking predictions and suggesting a stable binding mode. researchgate.net Similarly, MD simulations have been used to study the interaction of pyrazine (B50134) compounds with human serum albumin (HSA), demonstrating that the binding of these compounds can enhance the stability of the protein. researchgate.net For PIM-1 kinase inhibitors, MD simulations have been used to confirm the conformational stability of ligands within the active site. vensel.org
Virtual High-Throughput Screening (vHTS) for Lead Identification
Virtual high-throughput screening (vHTS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
In a notable study, a virtual screening of a database containing over 20,000 natural products led to the identification of a pyrrolo[1,2-a]quinazoline derivative (ZINC000040309506) as a potential inhibitor of Mycobacterium tuberculosis DNA gyrase B. researchgate.netnih.gov This highlights the power of vHTS in exploring vast chemical spaces to find novel scaffolds for further development. The initial hit from the virtual screen was then subjected to optimization, leading to a derivative with improved binding energy and pharmacokinetic properties. researchgate.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Predictions for Candidate Selection
In silico ADMET prediction is a crucial step in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound. These predictions help in filtering out candidates with unfavorable properties, thereby reducing the attrition rate in later stages of development.
Several studies on pyrazine and pyrrolopyrazine derivatives have included in silico ADMET and drug-likeness evaluations. For a series of pyrazine-based molecules, ADMET prediction was used to identify potent scaffolds with drug-like properties. researchgate.net A SwissADME study of pyrazine-pyridone derivatives provided an in-depth analysis of their drug-like and pharmacokinetic attributes, supporting their potential for drug development. researchgate.netvensel.org Similarly, for pyrazine derivatives of pentacyclic triterpenes, in silico analysis of physicochemical parameters using Molinspiration calculations indicated their potential for further investigation. researchgate.net One study on pyrazine derivatives reported that the predicted oral absorption for the screened compounds was in the range of 81%–100%. japsonline.com
Below is a representative table of predicted ADMET properties for a hypothetical this compound derivative, based on typical parameters evaluated in such studies.
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | < 500 g/mol | Lipinski's Rule of 5 |
| LogP | < 5 | Lipinski's Rule of 5 |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule of 5 |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule of 5 |
| Gastrointestinal Absorption | High | High |
| BBB Permeant | Yes/No | Dependent on target |
| CYP2D6 Inhibitor | No | No |
| hERG Inhibitor | No | No |
Computational Molecular Characterization of Protein Receptors
Understanding the molecular characteristics of the protein receptor's binding site is fundamental for structure-based drug design. Computational tools are used to analyze the topology, electrostatic potential, and key interacting residues of the active site.
PIM1 Kinase: The ATP-binding pocket of PIM1 kinase is formed at the interface between the N- and C-terminal domains. nih.gov Computational analyses have characterized this site, noting the importance of the hinge region for inhibitor binding. researchgate.net
COX-2: The active site of COX-2 is a hydrophobic channel. A key difference between COX-1 and COX-2 is the presence of a side pocket in COX-2, which has been exploited for the design of selective inhibitors. biomedpharmajournal.orgnih.gov Computational characterization of this active site helps in designing ligands that can specifically interact with this side pocket.
Urease: The active site of urease contains a dinuclear nickel center, which is crucial for its catalytic activity. nih.govresearchgate.net Computational studies focus on designing inhibitors that can effectively chelate these nickel ions or interact with key active site residues like His219 and His320 to block substrate access. nih.gov
Preclinical in Vitro and in Vivo Efficacy Studies
Cell-Based Assays
Derivatives of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold have demonstrated notable antimicrobial properties against a range of pathogens in cell-based assays. Research has particularly highlighted their efficacy against resilient bacterial and fungal strains.
One derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis MSI45, has shown potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MDRSA). This molecule was identified as an effective antibiotic agent capable of controlling MDRSA infections. In vitro studies established its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), providing quantitative measures of its antibacterial potency.
In the realm of antifungal activity, another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been identified as a primary secondary metabolite from Bacillus species. This compound was found to be an effective agent against the soil-borne phytopathogenic fungus, Sclerotium bataticola. In dual culture antagonism assays, the bacterial strain producing this metabolite achieved a significant growth inhibition rate of 31.4% against the fungus. These findings suggest that secondary metabolites of rhizobacteria containing the pyrrolo[1,2-a]pyrazine core may be effectively employed as biocontrol agents for managing fungal diseases.
While studies have confirmed efficacy against S. aureus and S. bataticola, the available research did not provide specific findings on the efficacy of pyrrolo[1,2-a]pyrazine-1-methanamine derivatives against Candida spp.
| Compound Derivative | Target Organism | Key Finding | Reported Value |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Staphylococcus aureus (MDR) | Minimum Inhibitory Concentration | 15 ± 0.172 mg/L |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Staphylococcus aureus (MDR) | Minimum Bactericidal Concentration | 20 ± 0.072 mg/L |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Sclerotium bataticola | Growth Inhibition Rate | 31.4% |
The anticancer potential of pyrrolo[1,2-a]pyrazine derivatives has been explored against several human cancer cell lines. A metabolite identified as Pyrrolo(1,2-alpha)pyrazine 1,4-dione hexahydro 3-(2-methylpropyl), produced by the marine-derived Streptomyces cirratus SRP11, has demonstrated significant anticancer activity. This compound proved to be a high-potential anticancer agent specifically against HCT-15 colon cancer cells.
Research into related heterocyclic structures further supports the potential of this scaffold in oncology. For instance, various pyrimidine (B1678525) derivatives, a related class of nitrogen-containing heterocycles, have shown cytotoxic effects against a panel of human cancer cell lines, including HepG-2 (liver), PC-3 (prostate), and HCT-116 (colon). While not specific to the pyrrolo[1,2-a]pyrazine core, these findings highlight the broader interest in such scaffolds for developing novel anticancer agents. Similarly, studies on pyrrolo[2,1-f]triazines, another related fused heterocycle, showed inhibition of cell proliferation in HCT-116 cells.
Animal Models for Efficacy Assessment
Antitumor Xenograft Models (e.g., melanoma, lung cancer)
The antitumor potential of pyrrolo[1,2-a]pyrazine derivatives and structurally related compounds has been explored in several preclinical xenograft models. While direct in vivo efficacy data for this compound in melanoma or lung cancer xenograft models is limited, studies on analogous compounds underscore the promise of this heterocyclic core.
Research into a related scaffold, pyrrolo[2,1-f] nih.govmdpi.comresearchgate.nettriazine, has demonstrated notable antitumor activity. In a human lung carcinoma (L2987) xenograft model in athymic mice, a derivative of this class exhibited a significant 66% tumor growth inhibition (TGI). nih.gov Another compound from the same family also showed robust in vivo efficacy in the L2987 lung carcinoma model. nih.gov These findings, although not directly pertaining to the pyrrolo[1,2-a]pyrazine core, highlight the potential of fused pyrrole-azine systems in cancer therapy.
Furthermore, a study focused on novel pyrrolo[1,2-a]pyrazine derivatives identified a compound, designated as 6x , which strongly inhibited the viability of human lymphoma U937 cells. nih.gov This compound, featuring a 2,4-dimethoxyphenyl group, was found to be more potent than other analogues in this in vitro assay, suggesting that specific substitutions on the aromatic ring are crucial for anticancer activity. nih.gov While this study did not include in vivo xenograft data, it provides a basis for the future evaluation of promising candidates in animal models.
In the context of melanoma, a study on pyrrolidine (B122466) diketopiperazine compounds, which share some structural similarities, demonstrated significant efficacy in an A375 cell line xenograft model in nude mice. mdpi.com Two compounds from this class, 2155-14 and 2155-18 , were shown to decrease tumor growth comparable to the standard-of-care drug vemurafenib. mdpi.comnih.gov This suggests that targeting specific pathways with related heterocyclic structures can be a viable strategy against melanoma.
Table 1: Antitumor Activity of Pyrrolo[1,2-a]pyrazine Derivatives and Related Compounds
| Compound/Derivative | Cancer Model | Key Findings | Reference |
| Pyrrolo[2,1-f] nih.govmdpi.comresearchgate.nettriazine derivative | Human Lung Carcinoma (L2987) Xenograft | 66% Tumor Growth Inhibition | nih.gov |
| Pyrrolo[1,2-a]pyrazine derivative 6x | Human Lymphoma (U937) Cells (in vitro) | Potent inhibition of cell viability | nih.gov |
| Pyrrolidine diketopiperazine 2155-14 | Melanoma (A375) Xenograft | Significant decrease in tumor growth | mdpi.com |
| Pyrrolidine diketopiperazine 2155-18 | Melanoma (A375) Xenograft | Significant decrease in tumor growth | mdpi.com |
Antiplasmodial Mouse Models (e.g., P. berghei, SCID mouse model)
For instance, a study on pyrazolopyridines, which are structurally related to pyrrolopyrazines, identified compounds with potent in vivo efficacy in a P. berghei mouse model. researchgate.net These findings suggest that the broader class of nitrogen-containing heterocyclic compounds warrants further investigation for their antiplasmodial properties. The standard 4-day suppressive test in mice infected with P. berghei is a commonly used model to evaluate the in vivo efficacy of potential antimalarial drugs. nih.govnyu.edu
Although direct evidence is lacking for the pyrrolo[1,2-a]pyrazine scaffold, the established activity of related compounds in these models provides a rationale for screening pyrrolo[1,2-a]pyrazine derivatives for their potential to combat malaria.
Anti-inflammatory Models (e.g., Egg-White-Induced Paw Edema)
Inflammation is a key pathological process in a multitude of diseases, and the development of novel anti-inflammatory agents is a critical area of research. The egg-white-induced paw edema model in rodents is a well-established acute inflammation model used for the preliminary screening of potential anti-inflammatory drugs. nih.govresearchgate.net
A review on the biological activities of pyrrolopyrazine derivatives has highlighted their potential anti-inflammatory properties. researchgate.net While specific in vivo data from the egg-white-induced paw edema model for this compound is not available, studies on other heterocyclic compounds provide a framework for how such evaluations are conducted. For example, a study on novel 1,2,4-triazole (B32235) derivatives demonstrated significant inhibition of paw edema in this model. nih.gov In this study, the test compounds were administered, and the paw volume was measured at various time points after the induction of inflammation with egg albumin. nih.gov
These studies on related heterocyclic systems showcase the utility of the egg-white-induced paw edema model in identifying and characterizing the anti-inflammatory potential of new chemical entities. Future research could leverage this model to assess the in vivo anti-inflammatory efficacy of promising pyrrolo[1,2-a]pyrazine derivatives.
Drug Discovery and Therapeutic Application Perspectives
The Pyrrolopyrazine Scaffold as a Privileged Structure for Drug Development
In drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple, distinct biological targets, serving as a versatile template for designing new therapeutic agents. cambridgemedchemconsulting.com The pyrrolopyrazine scaffold fits this definition, as compounds incorporating this core structure have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects. researchgate.net This versatility makes the pyrrolopyrazine structure an attractive scaffold for medicinal chemistry researchers to design and synthesize new lead compounds for treating various diseases. researchgate.net
The inherent properties of this N-fused bicyclic system allow for the creation of molecules with well-defined three-dimensional arrangements, which is crucial for specific interactions with biological targets. cambridgemedchemconsulting.com The presence of nitrogen atoms in the scaffold provides sites for hydrogen bonding and other electrostatic interactions, while the aromatic nature of the rings allows for π-stacking interactions with protein residues. A notable example of a successful drug based on this scaffold is Eszopiclone, a pyrrolopyrazine-based sedative widely used for the treatment of insomnia, which demonstrates the clinical viability of this chemical class. mdpi.com The prevalence of this scaffold in natural products, pharmaceuticals, and other bioactive molecules underscores its significance and utility in drug development. researchgate.net
Design and Synthesis of Novel Therapeutic Leads and Drug Candidates
The development of novel therapeutic agents based on the pyrrolo[1,2-a]pyrazine (B1600676) core relies on innovative synthetic strategies aimed at expanding its chemical space. nih.gov Researchers employ diversity-oriented synthesis to construct chemical libraries with distinctive substitution patterns, enabling the exploration of structure-activity relationships (SAR). nih.gov
Several synthetic methodologies have been developed to access this scaffold and its derivatives. One approach involves a regiodivergent electrophilic acylation followed by an aldol (B89426) condensation to build a library of substituted pyrrolo[1,2-a]pyrazines. nih.gov Another highly atom-economical method is a three-component [4+1+1] annulation approach, which yields novel 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) skeletons multi-functionalized on the pyrazine (B50134) unit. nih.gov More recent methods include the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297). mdpi.com These synthetic routes provide access to a wide range of derivatives, allowing chemists to fine-tune the pharmacological properties of the resulting compounds. researchgate.netmdpi.com
Table 1: Synthetic Approaches to Pyrrolo[1,2-a]pyrazine Derivatives
| Synthetic Method | Description | Key Features | Reference |
| Regiodivergent Acylation & Aldol Condensation | A multi-step process starting with electrophilic acylation of the pyrrole (B145914) ring, followed by condensation to form the pyrazine ring. | Allows for the creation of libraries with diverse substitution patterns. | nih.gov |
| [4+1+1] Annulation | A three-component reaction that efficiently constructs the dihydropyrrolo[1,2-a]pyrazine skeleton. | Highly atom-economical; provides access to new chemical space with distinct functional groups. | nih.gov |
| Enaminone Cyclization | Cyclization of 2-formylpyrrole-based enaminones using ammonium acetate. | A straightforward method for synthesizing pyrrolo[1,2-a]pyrazines. | mdpi.com |
| Cascade Reaction | Acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. | Leads to hybrid structures through double cyclodehydration and aromatization. | nih.gov |
Contribution to Antimicrobial Agent Development, including Biocontrol Agents
Derivatives of pyrrolo[1,2-a]pyrazine have demonstrated significant potential as antimicrobial agents. researchgate.net The scaffold is found in various natural products isolated from microorganisms that exhibit potent antibacterial and antifungal properties. researchgate.net
One of the most studied derivatives is pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl). This compound, isolated from Bacillus species, has been identified as a potent antifungal agent. ekb.eg Research has shown its effectiveness against the soil-borne phytopathogenic fungus, Sclerotium bataticola, suggesting its utility as a biocontrol agent for managing fungal diseases in agriculture. ekb.eg Another derivative, isolated from the marine bacterium Bacillus tequilensis MSI45, was identified as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro. This compound showed a potent inhibitory effect on multidrug-resistant Staphylococcus aureus (MRSA). rsc.org Furthermore, a novel Bacillus species was found to produce 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine, which also exhibited significant antifungal activity. academicjournals.org These findings highlight the role of the pyrrolopyrazine scaffold in the development of new antibiotics to combat drug-resistant pathogens and in creating environmentally friendly biocontrol solutions. ekb.egrsc.org
Table 2: Antimicrobial Activity of Specific Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Source Organism | Target Microbe(s) | Noted Application | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Bacillus cereus strain KSAS17 | Sclerotium bataticola (fungus) | Potential Biocontrol Agent | ekb.eg |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Bacillus tequilensis MSI45 | Multidrug-resistant Staphylococcus aureus | Antibiotic Agent | rsc.org |
| 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine | Bacillus sp. strain JS6 | Zygomycete fungi | Antifungal Agent | academicjournals.org |
Emerging Roles in Anticancer Drug Design
The pyrrolopyrazine scaffold has emerged as a promising framework for the design of novel anticancer agents. nih.govnih.gov Synthetic libraries of pyrrolo[1,2-a]pyrazine derivatives have been screened for cytotoxic activity against a range of human cancer cell lines, revealing potent and selective compounds. nih.govnih.gov
For instance, a derivative referred to as 6x , which features a 2,4-dimethoxyphenyl group, was found to potently inhibit the survival of human lymphoma U937 cells. nih.gov Another study identified compound 3h ((3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide) as having potent anticancer activity against prostate cancer (PC-3) and breast cancer (MCF-7) cells, with IC₅₀ values of 1.18 µM and 1.95 µM, respectively. nih.gov The anticancer action of these compounds is often linked to the induction of apoptosis. Compound 3h , for example, was shown to induce programmed cell death by activating caspase-3 and promoting the cleavage of PARP (Poly(ADP-ribose) polymerase) in cancer cells. nih.gov The ability to systematically modify the pyrrolopyrazine core allows for the optimization of anticancer potency and selectivity, making it a valuable scaffold in oncology drug discovery. nih.govnih.gov
Table 3: Anticancer Activity of Selected Pyrrolo[1,2-a]pyrazine Derivatives
| Compound ID | Substitution Pattern | Target Cancer Cell Line(s) | IC₅₀ Values | Mechanism of Action | Reference |
| 6x | 2,4-dimethoxyphenyl group | Human lymphoma (U937) | Potent inhibitor of cell survival | Associated with FTase-p38 signaling | nih.gov |
| 3h | (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl) | Prostate (PC-3), Breast (MCF-7) | 1.18 µM (PC-3), 1.95 µM (MCF-7) | Induces apoptosis via caspase-3 activation and PARP cleavage | nih.gov |
Exploration in Diverse Therapeutic Modalities and Target Identification
Beyond antimicrobial and anticancer applications, the pyrrolopyrazine scaffold is being explored for a wide range of other therapeutic uses, reflecting its privileged nature. researchgate.net Compounds featuring this core structure have been investigated for anti-inflammatory, antiviral, and kinase inhibitory activities. researchgate.net The ability of this scaffold to interact with various biological targets makes it a rich source for identifying novel drug candidates for numerous diseases. researchgate.netresearchgate.net
Target identification is a critical step in understanding the mechanism of action of these compounds. For example, the anticancer effects of certain pyrrolo[1,2-a]pyrazine derivatives have been associated with the FTase-p38 signaling axis. nih.gov Furthermore, specific isomers of the broader pyrrolopyrazine family, such as 5H-pyrrolo[2,3-b]pyrazine derivatives, have shown a tendency to act as kinase inhibitors. researchgate.net Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. nih.gov The structural versatility of the pyrrolopyrazine core allows for its adaptation to fit the active sites of various enzymes and receptors, paving the way for the development of targeted therapies across diverse medical fields. researchgate.netnih.gov
Table 4: Diverse Biological Activities and Potential Targets of the Pyrrolopyrazine Scaffold
| Biological Activity | Potential Molecular Target(s) / Pathway(s) | Therapeutic Area | Reference(s) |
| Anticancer | FTase-p38 signaling axis, Caspase-3, PARP | Oncology | nih.govnih.gov |
| Antimicrobial | Bacterial and fungal cellular components | Infectious Diseases | researchgate.netekb.egrsc.org |
| Kinase Inhibition | Various protein kinases | Oncology, Inflammation | researchgate.net |
| Antiviral | Viral replication machinery (general) | Infectious Diseases | researchgate.net |
| Anti-inflammatory | Inflammatory pathway components (general) | Inflammation | researchgate.net |
Advanced Spectroscopic and Material Characterization in Pyrrolo 1,2 a Pyrazine Research
Application of Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites
The identification of metabolites from complex biological matrices is a significant challenge that requires a suite of powerful spectroscopic techniques. For compounds within the pyrrolo[1,2-a]pyrazine (B1600676) family, which have been isolated from various natural sources such as bacteria and fungi, techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for accurate structural elucidation. researchgate.netmdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly powerful for identifying volatile and semi-volatile compounds from natural product extracts. In studies of Bacillus and Streptomyces species, GC-MS analysis has been crucial in identifying various hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) derivatives as key secondary metabolites. researchgate.netekb.egresearchgate.net The gas chromatograph separates the complex mixture into individual components, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique molecular fingerprint, allowing for the identification of known compounds by comparison to spectral libraries (like NIST) or the determination of the molecular weight and fragmentation pattern of novel structures. ekb.egnist.govnist.govnist.gov For instance, the analysis of a bacterial culture filtrate might reveal a peak corresponding to a pyrrolo[1,2-a]pyrazine derivative, with the mass spectrum confirming its molecular weight and key structural fragments. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For a complex structure like a substituted pyrrolo[1,2-a]pyrazine, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms, ultimately allowing for the unambiguous assignment of the complete molecular structure.
X-ray Crystallography in Determining Ligand-Protein Complex Structures
Structure-based drug design relies heavily on understanding the precise three-dimensional interactions between a therapeutic agent (the ligand) and its biological target, typically a protein. nih.gov X-ray crystallography is a premier technique for visualizing these interactions at an atomic level. mdpi.com By diffracting X-rays off a high-quality crystal of the protein-ligand complex, researchers can generate a detailed electron density map and build an atomic model of how the ligand binds. nih.gov
For inhibitors based on the pyrrolo[1,2-a]pyrazine scaffold, obtaining a crystal structure of the compound bound to its target kinase or enzyme is a critical step in the drug discovery process. This structural information reveals:
Binding Pose: The exact orientation and conformation of the ligand within the protein's active site.
Key Interactions: Specific hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the complex.
Structure-Activity Relationships (SAR): A structural basis for why certain chemical modifications to the ligand increase or decrease its binding affinity and biological activity. This knowledge is invaluable for rationally designing more potent and selective drug candidates. nih.gov
While a specific ligand-protein complex structure for Pyrrolo[1,2-a]pyrazine-1-methanamine is not publicly available in databases like the Protein Data Bank (PDB), the methodology remains the gold standard for related heterocyclic inhibitors. The insights gained from such studies are crucial for optimizing lead compounds into clinical candidates. bondxray.org
Characterization of Catalytic Materials
The synthesis of complex heterocyclic molecules like this compound often benefits from the use of advanced catalytic materials, particularly nanocatalysts, which offer high efficiency and recyclability. mdpi.comcolab.ws Magnetic nanocatalysts, in particular, are advantageous as they can be easily separated from the reaction mixture using an external magnet. rsc.orgmdpi.com Rigorous characterization of these catalysts is essential to understand their morphology, composition, and magnetic properties, which are directly linked to their catalytic performance.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the successful synthesis and functionalization of the nanocatalyst. For example, in a core-shell magnetic nanocatalyst like Fe₃O₄ coated with silica (B1680970) and functionalized with an organic ligand, FTIR spectra would show characteristic peaks for Fe-O bonds in the core, Si-O-Si bonds in the shell, and vibrations corresponding to the organic functional groups. nih.govnih.gov
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Spectroscopy: SEM provides high-resolution images of the catalyst's surface morphology, revealing particle shape, size, and aggregation state. researchgate.netnih.gov When coupled with EDX, it allows for elemental mapping of the catalyst's surface. researchgate.net An EDX spectrum confirms the presence and distribution of key elements (e.g., Fe, Si, O, and metals like Pd or Ni if used), ensuring the desired composition has been achieved. beilstein-journals.org
Vibrating-Sample Magnetometry (VSM): For magnetic nanocatalysts, VSM is used to measure their magnetic properties. A VSM curve plots the material's magnetization versus an applied magnetic field, revealing key parameters like saturation magnetization (Ms). A high Ms value is desirable as it indicates a strong magnetic response, facilitating efficient separation of the catalyst from the reaction medium. researchgate.net
X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure and phase purity of the nanocatalyst. The positions and intensities of the diffraction peaks in an XRD pattern are unique to a specific crystalline material. For a magnetic catalyst based on magnetite (Fe₃O₄), the XRD pattern would confirm the formation of the cubic spinel structure and can be used to calculate the average crystallite size using the Scherrer equation. nih.govresearchgate.net
Below are interactive tables summarizing typical characterization data for a hypothetical magnetic nanocatalyst used in heterocyclic synthesis.
Table 1: XRD Data for a Magnetite (Fe₃O₄) Nanocatalyst This table presents typical X-ray diffraction peaks for a magnetite (Fe₃O₄) nanocatalyst, confirming its crystalline structure.
| 2θ Angle (degrees) | Miller Indices (hkl) |
|---|---|
| 30.1 | (220) |
| 35.5 | (311) |
| 43.1 | (400) |
| 53.4 | (422) |
| 57.0 | (511) |
Table 2: Physicochemical Properties of a Functionalized Magnetic Nanocatalyst This table summarizes key properties obtained from various characterization techniques for a functionalized magnetic nanocatalyst.
| Property | Technique | Typical Value | Significance |
|---|---|---|---|
| Core Crystallite Size | XRD | 10-20 nm | Affects surface area and magnetic properties. |
| Surface Morphology | SEM | Spherical, aggregated | Influences catalyst accessibility and stability. |
| Elemental Composition | EDX | Fe, O, Si, C, N, Pd | Confirms the presence of all intended components. |
| Saturation Magnetization | VSM | 40-60 emu/g | Determines the ease of magnetic separation. |
Q & A
Q. What are the most efficient synthetic routes for pyrrolo[1,2-a]pyrazine-1-methanamine derivatives?
Methodological Answer: The synthesis typically involves cyclization and functionalization strategies:
- N-Alkylation and Cyclization : Base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate, yields the pyrrolo[1,2-a]pyrazine core .
- One-Pot Catalyst-Free Synthesis : Ethyl bromopyruvate reacts with benzodiazepines or quinoxalines under mild conditions to form derivatives without catalysts, achieving yields >75% .
- Palladium-Catalyzed Arylation : Direct C6 arylation with aryl bromides enables library diversification, with optimized conditions (Pd(OAc)₂, PPh₃, Cs₂CO₃, DMF, 120°C) .
Q. Table 1: Comparison of Synthetic Approaches
| Method | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| N-Alkylation/Cyclization | NH₄OAc, 2-bromoacetophenones | 60-85 | Scalable, modular core synthesis |
| Catalyst-Free One-Pot | Ethyl bromopyruvate, RT | 75-90 | Avoids metal catalysts |
| Pd-Catalyzed Arylation | Pd(OAc)₂, aryl bromides | 50-80 | Enables late-stage diversification |
Q. How can the structural integrity of pyrrolo[1,2-a]pyrazine derivatives be validated?
Methodological Answer:
- Spectroscopic Techniques : NMR (¹H/¹³C) and FT-IR confirm regiochemistry and functional groups. For example, characteristic carbonyl stretches (~1680 cm⁻¹) and aromatic proton coupling patterns are diagnostic .
- X-Ray Crystallography : Resolves bicyclic systems, as demonstrated for pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, confirming planarity and hydrogen-bonding motifs .
- Chromatographic Purity : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How do structural modifications influence the antimicrobial activity of pyrrolo[1,2-a]pyrazine derivatives?
Methodological Answer:
- Substituent Effects : Hexahydro-3-(2-methylpropyl) derivatives (e.g., from Bacillus tequilensis) show potent activity against multidrug-resistant Staphylococcus aureus (MIC = 15 ± 0.172 mg/L), while phenylmethyl analogs exhibit reduced potency, highlighting alkyl chain importance .
- Core Saturation : Partial saturation (e.g., 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines) enhances membrane permeability, as shown in Gram-negative bacterial models .
Q. Table 2: Antimicrobial Activity of Key Derivatives
| Compound | Target Pathogen | MIC (mg/L) | Source |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Staphylococcus aureus (MDR) | 15 ± 0.172 | Marine bacteria |
| 3-(Phenylmethyl) analog | Escherichia coli | >50 | Antarctic fungi |
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assay Protocols : Discrepancies in MIC values (e.g., 15 mg/L vs. >50 mg/L) often arise from variations in broth microdilution methods. Use CLSI guidelines for consistency .
- Cytotoxicity Screening : Confounders like off-target effects (e.g., mitochondrial toxicity in mammalian cells) require parallel MTT assays (IC₅₀ > 100 µM for selective agents) .
- Metabolic Stability : Hepatic microsome studies (e.g., human/rat S9 fractions) differentiate true activity from artifactually high in vitro results .
Q. How can enantioselective synthesis of pyrrolo[1,2-a]pyrazine derivatives be achieved?
Methodological Answer:
- Iridium-Catalyzed Hydrogenation : Asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts with Ir/(R)-Segphos/Cs₂CO₃ achieves up to 95% ee for tetrahydropyrrolo[1,2-a]pyrazines .
- Chiral Auxiliaries : Use of (S)-proline in cyclization steps induces stereoselectivity, as validated by polarimetry and chiral HPLC .
Q. What computational tools aid in SAR studies for pyrrolo[1,2-a]pyrazine-based therapeutics?
Methodological Answer:
- Docking Simulations : AutoDock Vina predicts binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol for 1,4-dione derivatives) .
- Pharmacophore Modeling : POM analyses identify essential motifs (e.g., carboxylic acid at C3 for antioxidant activity) .
- QSAR Models : CoMFA/CoMSIA correlate logP values (<2.5) with improved blood-brain barrier penetration .
Q. How are pyrrolo[1,2-a]pyrazines functionalized for materials science applications?
Methodological Answer:
Q. What are the challenges in scaling up pyrrolo[1,2-a]pyrazine synthesis?
Methodological Answer:
- Byproduct Control : Over-cyclization during N-alkylation generates tetracyclic impurities; optimize stoichiometry (1:1.2 ratio of pyrrole to bromoacetophenone) .
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in Pd-catalyzed steps to improve EHS profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
